

Solubility profile of Neuraminidase-IN-1 in different solvents

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Compound of Interest

Compound Name: Neuraminidase-IN-1

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Solubility Profile of Neuraminidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus, with an IC50 of 0.21 μ M.[1][2] Its efficacy against H1N1 influenza virus strains makes it a compound of significant interest for antiviral research and development.[1][3] A critical parameter for the progression of any compound through the drug discovery pipeline is its solubility in various solvent systems, which influences formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the known solubility profile of **Neuraminidase-IN-1**, details experimental protocols for solubility determination and stock solution preparation, and visualizes its mechanism of action within the context of the influenza virus life cycle.

Chemical Properties



Property	Value	
CAS Number	2379438-80-7	
Molecular Formula	C14H11N3O6	
Molecular Weight	317.25 g/mol	
Canonical SMILES	O=C(N/N=C/C1=CC=C(O)C(INVALID-LINK =O)=C1)C2=CC(O)=CC(O)=C2[1]	

Solubility Profile

The solubility of **Neuraminidase-IN-1** has been determined in dimethyl sulfoxide (DMSO) and a specific in vivo formulation. Data regarding its solubility in other common laboratory solvents such as water, ethanol, or phosphate-buffered saline (PBS) is not readily available in published literature.

Table 1: Quantitative Solubility of Neuraminidase-IN-1

Solvent/Formulatio n	Concentration	Molarity	Notes
Dimethyl Sulfoxide (DMSO)	125 mg/mL[1][2]	394.01 mM[1][2]	Ultrasonic treatment may be required for complete dissolution. [1][2]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% saline	2.08 mg/mL[2]	6.56 mM[2]	Forms a suspended solution; requires sonication.[2]

Mechanism of Action: Inhibition of Viral Release

Neuraminidase-IN-1 functions by inhibiting the enzymatic activity of viral neuraminidase. This enzyme is crucial for the final stage of the influenza virus replication cycle. Neuraminidase cleaves sialic acid residues from the surface of the host cell and from newly formed virions, which prevents the aggregation of new virus particles and facilitates their release to infect other



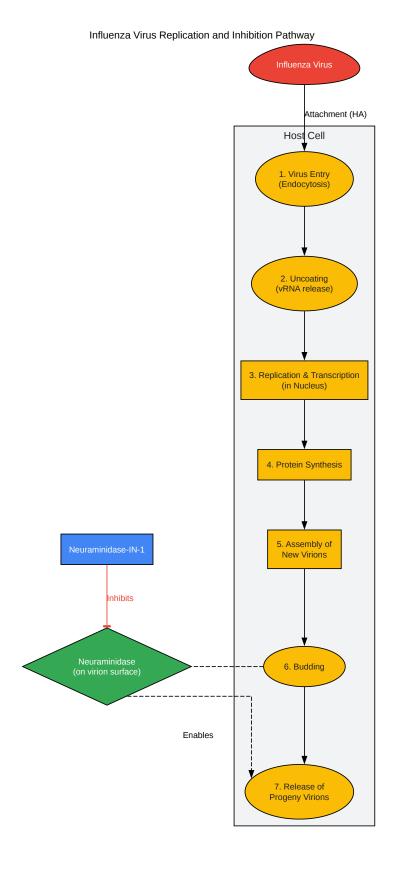




cells. By blocking this activity, **Neuraminidase-IN-1** effectively traps the progeny virions on the surface of the infected cell, preventing the spread of the infection.

Diagram 1: Influenza Virus Replication Cycle





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Caption: Influenza Virus Replication and Inhibition Pathway.



Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on the reported solubility of **Neuraminidase-IN-1** in DMSO.[1][2]

Materials:

- Neuraminidase-IN-1 (MW: 317.25 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- · Microcentrifuge tubes or vials
- · Pipettors and sterile tips
- Vortex mixer
- Ultrasonic bath

Procedure:

- Weighing the Compound: Accurately weigh 1 mg of **Neuraminidase-IN-1** powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Solvent Addition: Add 315.2 μ L of anhydrous DMSO to the tube containing the compound.[1] This volume is calculated to achieve a final concentration of 10 mM. Calculation: (1 mg / 317.25 g/mol) / (10 mmol/L) = 0.0003152 L = 315.2 μ L
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
- Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][2] Gentle heating to 37°C can also aid dissolution.
- Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

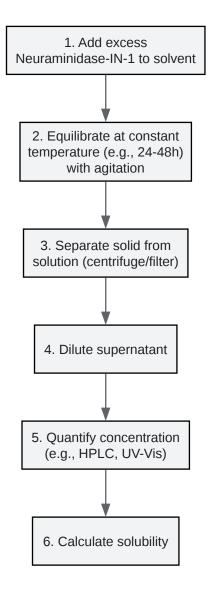


• Storage: Once dissolved, it is recommended to aliquot the stock solution into smaller, singleuse volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

General Protocol for Determining Thermodynamic (Shake-Flask) Solubility

For researchers wishing to determine the solubility of **Neuraminidase-IN-1** in other solvents, the shake-flask method is a reliable approach.

Workflow Diagram:



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Caption: Shake-Flask Solubility Determination Workflow.

Procedure:

- Preparation: Add an excess amount of **Neuraminidase-IN-1** to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
- Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the
 concentration of Neuraminidase-IN-1 in the diluted sample using a validated analytical
 method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or
 UV-Vis spectrophotometry if the compound has a suitable chromophore.
- Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Conclusion

The solubility of **Neuraminidase-IN-1** is well-characterized in DMSO, providing a robust solvent for in vitro screening and the preparation of high-concentration stock solutions. For in vivo applications, a co-solvent system has been described. While aqueous solubility data is not currently available, the provided protocols offer a clear path for researchers to determine this and other key physicochemical parameters. A thorough understanding of the solubility profile is paramount for the continued development of **Neuraminidase-IN-1** as a potential therapeutic agent against influenza.

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